4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

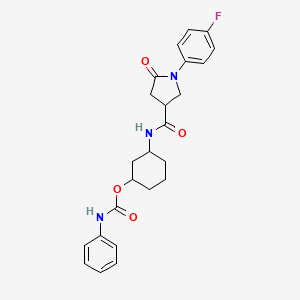

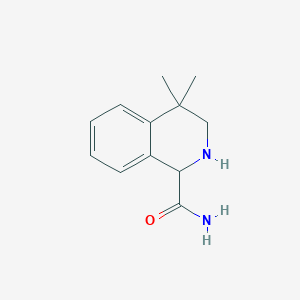

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide belongs to a class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ). These compounds are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves several steps. The classical ways to obtain tetrahydroisoquinoline structure utilize arylethylamines containing electron-donating substituents; these are Pomeranz–Fritsch, Pictet–Spengler, and Bischler–Napieralski reactions . 4,4-Dimethyltetrahydroisoquinoline was synthesized by the reduction of 4,4-dimethyldihydroisoquinoline or 4,4-dimethylisoquinolin-3-one obtained from 2-methyl-2-phenylpropionitrile .Molecular Structure Analysis

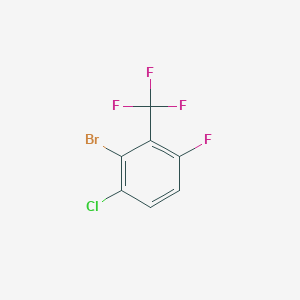

The molecular structure of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is based on the THIQ heterocyclic scaffold. This scaffold is present in various natural and non-natural compounds with intriguing biological properties .Chemical Reactions Analysis

The chemical reactions involving 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide are complex and involve multiple steps. For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Aplicaciones Científicas De Investigación

Antitumor Activity

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide derivatives exhibit notable antitumor activities. Research by Liu et al. (1995) explored the synthesis and evaluation of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones for antineoplastic activity in mice with L1210 leukemia. Among the compounds synthesized, certain derivatives demonstrated optimum antitumor efficacy, indicating the potential of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide derivatives in cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).

Structural and Spectroscopic Characteristics

Davydov et al. (2019) conducted a study to establish the crystal, molecular, electronic structures, and spectroscopic characteristics of N-hydroxyamide of 3-[3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-iden]-2-oxopropanoic acid, a compound with antifungal activity. The research provided insights into the structural and spectroscopic characteristics of similar compounds, aiding in the understanding and development of new antifungal agents (Davydov, Polyakova, Ryabov, Mikhailovskii, Dorovatovsky, Zubavichus, Khrustalev, & Khrustalev, 2019).

Synthesis of Alkaloid Structures

A method described by Nery et al. (2003) for converting carboxylic acids to the corresponding carboxamides, mediated by niobium pentachloride, facilitated the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures. This approach under mild conditions highlights a practical route for synthesizing complex molecular architectures, including those related to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (Nery, Ribeiro, Lopes, & Lopes, 2003).

NMDA Receptor Antagonism

Research into the synthesis and evaluation of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid demonstrated their in vitro antagonist activity at the glycine site on the NMDA receptor. This study, conducted by Carling et al. (1992), suggests potential applications of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide derivatives in modulating NMDA receptor activity, which could have implications for neurological disorders and neuroprotection (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).

Direcciones Futuras

Propiedades

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-12(2)7-14-10(11(13)15)8-5-3-4-6-9(8)12/h3-6,10,14H,7H2,1-2H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUZFANOZKBWTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C2=CC=CC=C21)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B2650737.png)

![1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2650740.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2650741.png)

![2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid](/img/structure/B2650742.png)

![Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2650744.png)

![Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B2650745.png)

![7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650746.png)

![N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide](/img/structure/B2650747.png)

![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)

![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2650757.png)